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3-Methylbutyl heptanoate

Flavor science Sensory analysis Beverage formulation

3-Methylbutyl heptanoate, also known as isoamyl heptanoate or isopentyl heptanoate, is a fatty acid ester formed by the esterification of heptanoic acid with isoamyl alcohol. It is a colorless liquid with a fruity and herbal aroma, naturally present in various fruits and alcoholic beverages, and is widely used as a flavor and fragrance agent.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 109-25-1
Cat. No. B085472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutyl heptanoate
CAS109-25-1
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OCCC(C)C
InChIInChI=1S/C12H24O2/c1-4-5-6-7-8-12(13)14-10-9-11(2)3/h11H,4-10H2,1-3H3
InChIKeyAFCXVDRTNQNGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutyl Heptanoate (CAS 109-25-1): A Distinctive Fatty Acid Ester for Flavor and Fragrance Formulation


3-Methylbutyl heptanoate, also known as isoamyl heptanoate or isopentyl heptanoate, is a fatty acid ester formed by the esterification of heptanoic acid with isoamyl alcohol [1]. It is a colorless liquid with a fruity and herbal aroma, naturally present in various fruits and alcoholic beverages, and is widely used as a flavor and fragrance agent [2].

Why 3-Methylbutyl Heptanoate Cannot Be Simply Replaced by Generic Esters


Although 3-methylbutyl heptanoate belongs to the broad class of fatty acid esters, its specific sensory profile, lipophilicity, and regulatory status differ significantly from close analogs. Simple substitution with other esters like ethyl heptanoate or isoamyl acetate risks altering flavor perception, stability, and regulatory compliance in final formulations [1]. The following quantitative evidence delineates these critical differentiators.

Quantitative Evidence Differentiating 3-Methylbutyl Heptanoate from Analog Esters


Higher Flavor (Retronasal) Threshold in Baijiu Compared to Ethyl Heptanoate

In a head-to-head comparison within the same Baijiu matrix, 3-methylbutyl heptanoate exhibited a significantly higher flavor (retronasal) threshold value (FTV) compared to ethyl heptanoate [1]. This indicates that a higher concentration of 3-methylbutyl heptanoate is required to achieve the same perceived flavor intensity, directly impacting formulation strategies and cost-in-use.

Flavor science Sensory analysis Beverage formulation

Moderate Odor Activity Value (OAV) Profile in Alcoholic Beverages

In the context of Baijiu, 3-methylbutyl heptanoate demonstrates a moderate Odor Activity Value (OAV) relative to other key esters [1]. While its OAV is lower than dominant compounds like ethyl octanoate and ethyl valerate, it contributes a subtle, balanced fruity note without overpowering the complex flavor profile, making it a valuable blending agent.

Flavor chemistry Sensory science Alcoholic beverages

Higher Lipophilicity (logP) Compared to Shorter-Chain Esters

3-Methylbutyl heptanoate exhibits a significantly higher calculated octanol-water partition coefficient (logP) compared to shorter-chain analogs like ethyl heptanoate . This increased lipophilicity influences its solubility, partitioning in complex matrices (e.g., emulsions), and potential for bioaccumulation, which are critical considerations in both fragrance and flavor applications.

Physicochemical property Formulation science ADMET prediction

Distinctive Fruity-Herbal Odor Profile (Unripe Banana, Grassy Green)

Perfumery materials databases consistently characterize 3-methylbutyl heptanoate as having a distinctive fruity-herbal odor profile with prominent unripe banana and grassy green facets [1]. This specific organoleptic signature differentiates it from other esters like ethyl heptanoate (fruity, sweet, cognac-like) or isoamyl acetate (banana, pear), providing a unique blending tool for complex fragrance and flavor creations.

Organoleptic property Fragrance design Sensory analysis

Evidence-Based Application Scenarios for 3-Methylbutyl Heptanoate


Nuanced Flavor Modulator in Alcoholic Beverages

Due to its moderate OAV and relatively high flavor threshold in Baijiu matrices [1], 3-methylbutyl heptanoate is ideally suited as a subtle flavor modifier in alcoholic beverages like whiskey, brandy, and complex liqueurs. It imparts a balanced fruity note without overwhelming the spirit's inherent character, unlike higher OAV esters such as ethyl octanoate or ethyl valerate [1].

Green/Tropical Fruit Note in Fragrance and Flavor Creations

Its distinctive organoleptic profile, characterized by unripe banana and grassy green notes [1], makes 3-methylbutyl heptanoate a valuable ingredient for creating unique tropical fruit flavors (e.g., banana, pineapple) and green herbal fragrances. This profile differentiates it from the simpler, sweeter notes of common esters like isoamyl acetate or ethyl heptanoate.

Lipophilic Phase Delivery Systems in Cosmetics and Food

The high logP of 3-methylbutyl heptanoate (estimated 4.68-4.78) [1][2] indicates strong partitioning into lipid phases. This property is advantageous for formulating encapsulated flavors in fatty food products (e.g., confectionery, baked goods) or for sustained fragrance release in cosmetic emulsions and lipophilic personal care products.

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